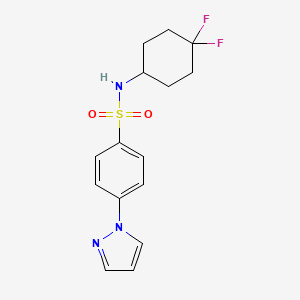
N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and is involved in various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemia.
Applications De Recherche Scientifique
Synthesis and Biological Activities
A notable study by Küçükgüzel et al. (2013) delves into the synthesis and characterization of celecoxib derivatives, including a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The findings suggest that certain derivatives, notably compound 1a, exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, positioning them as potential therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Properties
Another dimension of research highlighted by Chandak et al. (2013) revolves around the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties. This study synthesized and screened a library of thirty differently substituted pyrazolo[3,4-b]pyridines for their in vitro antibacterial and antifungal activities against a variety of pathogenic bacterial strains and fungal yeasts. The results underscore the significance of these compounds in the development of new antibacterial and antifungal agents (Chandak et al., 2013).
COX-2 Inhibition and Anti-inflammatory Activity
Penning et al. (1997) conducted a comprehensive study on sulfonamide-containing 1,5-diarylpyrazole derivatives, including the evaluation of their cyclooxygenase-2 (COX-2) inhibition in vitro and in vivo. This research led to the identification of celecoxib, which demonstrated significant COX-2 inhibition, highlighting the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Photochemical Decomposition Studies
Research by Zhou and Moore (1994) on the photochemical decomposition of sulfamethoxazole, a structurally similar sulfonamide, underscores the importance of understanding the photostability and degradation pathways of these compounds. Such studies are crucial for the development of pharmaceuticals, as they inform on the stability and storage conditions required for these substances (Zhou & Moore, 1994).
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-15(17)8-6-12(7-9-15)19-23(21,22)14-4-2-13(3-5-14)20-11-1-10-18-20/h1-5,10-12,19H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDOTFKVUKCZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


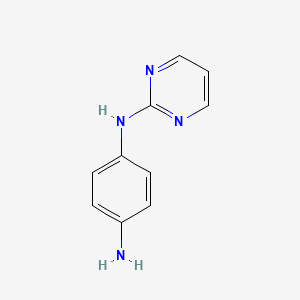
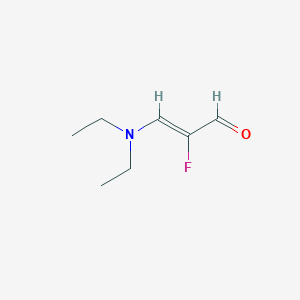
![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)
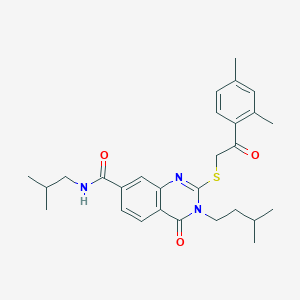

![Ethyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849666.png)
![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2849668.png)
![1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2849670.png)
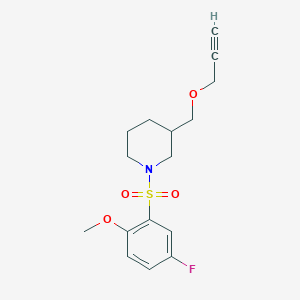
![4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2849673.png)
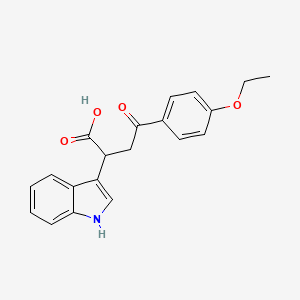
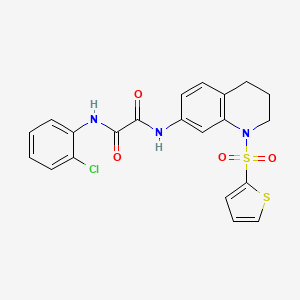
![4-[2-[4-(3-Pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine](/img/structure/B2849679.png)